molecular formula C10H5ClN2O B14074513 2-Chloro-6-hydroxybenzalmalononitrile CAS No. 41122-37-6

2-Chloro-6-hydroxybenzalmalononitrile

Katalognummer: B14074513
CAS-Nummer: 41122-37-6
Molekulargewicht: 204.61 g/mol
InChI-Schlüssel: CQFVXTPTRJEIPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-hydroxybenzalmalononitrile is an organic compound with the molecular formula C10H5ClN2O It is a derivative of benzalmalononitrile, featuring a chloro and hydroxy substituent on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxybenzalmalononitrile typically involves the reaction of 2-chloro-6-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-hydroxybenzalmalononitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Condensation: The compound can participate in condensation reactions with other carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: The major product is 2-chloro-6-oxobenzalmalononitrile.

    Condensation: Products include various substituted benzalmalononitriles.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-hydroxybenzalmalononitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-hydroxybenzalmalononitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-hydroxybenzaldehyde: Similar structure but lacks the malononitrile group.

    2-Chloro-6-methylbenzalmalononitrile: Similar structure but with a methyl group instead of a hydroxy group.

Uniqueness

2-Chloro-6-hydroxybenzalmalononitrile is unique due to the presence of both chloro and hydroxy groups on the benzene ring, combined with the malononitrile moiety

Eigenschaften

CAS-Nummer

41122-37-6

Molekularformel

C10H5ClN2O

Molekulargewicht

204.61 g/mol

IUPAC-Name

2-[(2-chloro-6-hydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5ClN2O/c11-9-2-1-3-10(14)8(9)4-7(5-12)6-13/h1-4,14H

InChI-Schlüssel

CQFVXTPTRJEIPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.